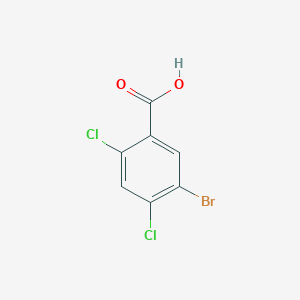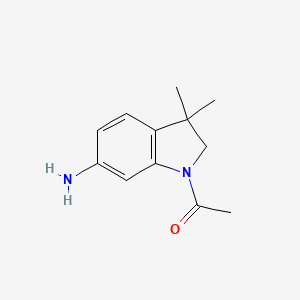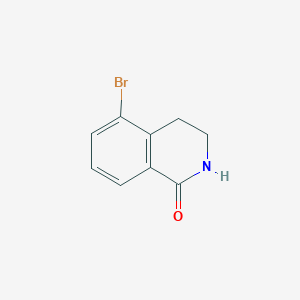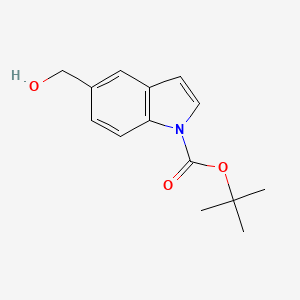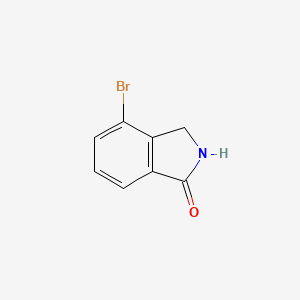
4-溴异吲哚啉-1-酮
概述
描述
4-Bromoisoindolin-1-one is a chemical compound that is part of the isoindoline family, characterized by a bromine atom attached to the fourth position of the isoindoline ring. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules that can have applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related brominated isoquinoline compounds has been reported in the literature. For instance, a method for synthesizing 4-bromo-1,2-dihydroisoquinolines involves the use of 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A bromonium ylide intermediate is proposed to form through an intramolecular reaction facilitated by a rhodium catalyst . Another approach for synthesizing 4-bromoisoquinoline and 4-bromoisquinolone utilizes 2-alkynyl benzyl azides in a palladium-catalyzed electrocyclic reaction. The conditions of the reaction can be adjusted to selectively produce either compound, with the introduction of a bromine atom enhancing the method's attractiveness for organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Bromoisoindolin-1-one would consist of an isoindoline core with a bromine atom at the fourth position. The exact structure and electronic configuration of the molecule would influence its reactivity and the types of chemical reactions it can undergo. The presence of the bromine atom, a heavy and electron-withdrawing group, would likely affect the electron density distribution within the molecule, potentially activating or deactivating certain positions for further chemical transformations.
Chemical Reactions Analysis
While the specific chemical reactions of 4-Bromoisoindolin-1-one are not detailed in the provided papers, the literature on similar brominated compounds suggests that the bromine atom could participate in various organic reactions. For example, the bromine could act as a leaving group in nucleophilic substitution reactions or be involved in the formation of bromonium ions in intramolecular reactions, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . The reactivity of the bromine atom could also be exploited in cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisoindolin-1-one would be influenced by its molecular structure. The bromine atom would contribute to the compound's molecular weight and could affect its boiling and melting points. The polarity of the molecule would be affected by the electron-withdrawing nature of the bromine, which could influence its solubility in various solvents. The compound's stability and reactivity would be key factors in its handling and storage, as well as in its potential applications in chemical synthesis.
科学研究应用
抗肿瘤药和拓扑异构酶 I 抑制剂
4-溴异吲哚啉-1-酮衍生物已被研究其作为抗肿瘤剂的潜力。例如,使用 4-溴异吲哚啉-1-酮衍生物合成的茚并[1,2-c]异喹啉类表现出显着的细胞毒性和 DNA 拓扑异构酶 1 (top 1) 抑制活性。这些化合物是通过分子内自由基环化反应合成的,并且通过使用 FlexX 程序进行的对接研究表明,它们表现出增强的 top 1 抑制活性 (Cho et al., 2007)。
溴阳离子合成的
该化合物还被用于合成高度官能化的 4-溴-1,2-二氢异喹啉。这些化合物由易于获得的前体合成,并提出了溴阳离子作为关键中间体。该合成涉及苄基溴与在铑催化剂存在下形成的 α-亚氨基铑卡宾的分子内亲核进攻 (He et al., 2016)。
螺吡唑啉并恶吲哚的合成
已经开发了涉及源自 4-溴异吲哚啉-1-酮的 3-溴氧吲哚的正式 [4 + 1] 环化反应。该方法为合成具有生物学意义的螺吡唑啉并恶吲哚提供了一种有效的方法,该方法在药物化学的各个领域具有潜在应用 (Chen et al., 2017)。
治疗白血病的 BRD4 抑制剂
通过钯催化的 CH 活化合成的 3-羟基异吲哚啉-1-酮衍生物已被评估为针对人类急性髓性白血病 (AML) 细胞的 BRD4 抑制剂。这些化合物,包括 4-溴异吲哚啉-1-酮的衍生物,表现出显着的 BRD4 抑制活性,并具有抗增殖作用,表明在白血病治疗中具有潜在应用 (Chen et al., 2019)。
抗过敏治疗
4-溴异吲哚啉-1-酮的衍生物 4-羟基-2-(4-羟基苯乙基)异吲哚啉-1,3-二酮已被研究其在抗过敏治疗中的潜力。在卵白蛋白诱导的过敏性哮喘小鼠模型中,该化合物对炎症细胞和 Th2 细胞因子水平表现出显着的抑制作用,表明其作为抗过敏治疗化合物的潜力 (Huang et al., 2018)。
安全和危害
The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
4-bromo-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRICULVJRGSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619878 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoindolin-1-one | |
CAS RN |
337536-15-9 | |
| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoisoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


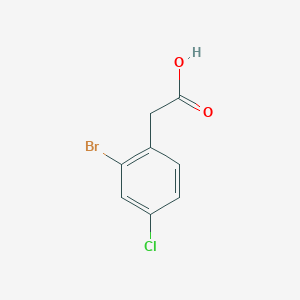
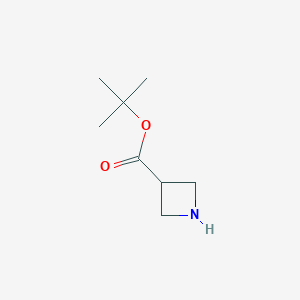
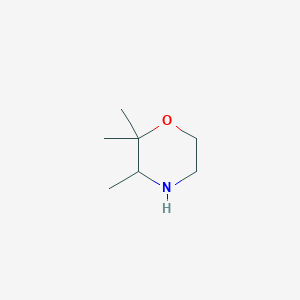
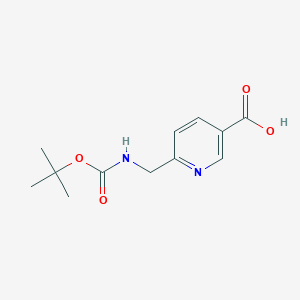
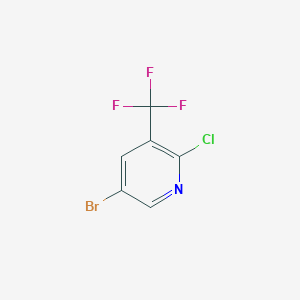
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
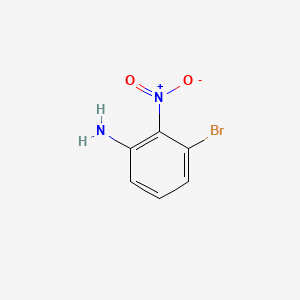
![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)
